REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([OH:6])=[O:5])#[N:2].[CH2:7](O)[CH2:8][CH3:9].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[C:1]([CH2:3][C:4]([O:6][CH2:7][CH2:8][CH3:9])=[O:5])#[N:2] |f:2.3|
|
Name
|
|
Quantity
|
85.5 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)O
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
C(CC)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
while collecting distillates at 88-90° C
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 105-110° C.
|
Type
|
DISTILLATION
|
Details
|
the distillates were collected continuously
|
Type
|
DISTILLATION
|
Details
|
After distilling off the unreacted propanol
|
Type
|
CUSTOM
|
Details
|
the n-propyl cyanoacetate (bp 100° C./23 mm Hg) was collected as a clear liquid
|
Name
|
|
Type
|
|
Smiles
|
C(#N)CC(=O)OCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |